molecular formula C11H12N2O2 B3256153 Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester CAS No. 264882-04-4

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester

Cat. No.: B3256153
CAS No.: 264882-04-4
M. Wt: 204.22 g/mol
InChI Key: JCGADAGGSGLFEO-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to the alpha carbon of benzeneacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester typically involves the diazo transfer reaction. One common method is the reaction of benzeneacetic acid derivatives with diazo transfer reagents such as p-acetamidobenzenesulfonyl azide. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of diazo compounds often involves continuous flow processes to ensure safety and efficiency. For example, the formation of ethyl diazoacetate in situ followed by its addition to aldehydes in a microreactor setup can be adapted for large-scale production .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester involves the generation of reactive intermediates such as carbenes and ketenes. These intermediates can undergo various transformations, including cycloaddition and rearrangement reactions, leading to the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester is unique due to its diazo group, which imparts distinct reactivity compared to other benzeneacetic acid derivatives. This reactivity allows for the formation of a wide range of products through various reaction pathways, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

propan-2-yl 2-diazo-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(2)15-11(14)10(13-12)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGADAGGSGLFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=[N+]=[N-])C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293101
Record name 1-Methylethyl α-diazobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264882-04-4
Record name 1-Methylethyl α-diazobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264882-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl α-diazobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester
Reactant of Route 2
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester
Reactant of Route 3
Reactant of Route 3
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester
Reactant of Route 4
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester
Reactant of Route 5
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester
Reactant of Route 6
Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester

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